![molecular formula C10H16ClNOSi B14378256 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile CAS No. 89448-38-4](/img/structure/B14378256.png)
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[211]hexane-2-carbonitrile is a compound that belongs to the bicyclo[211]hexane family These compounds are characterized by their unique bicyclic structure, which makes them valuable in various fields of scientific research and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Photocatalytic cycloaddition reactions are particularly useful in this context, providing a unified approach to synthesizing various substituted bicyclo[2.1.1]hexanes .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Photocatalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[2.1.1]hexanes, while oxidation and reduction reactions can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile exerts its effects involves several molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. The presence of the chloro, trimethylsilyl, and carbonitrile groups further enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the chloro, trimethylsilyl, and carbonitrile groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with additional carbon atoms.
Uniqueness
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[21The combination of the bicyclic structure with the chloro, trimethylsilyl, and carbonitrile groups makes it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
89448-38-4 |
|---|---|
Molekularformel |
C10H16ClNOSi |
Molekulargewicht |
229.78 g/mol |
IUPAC-Name |
1-chloro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile |
InChI |
InChI=1S/C10H16ClNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
OPPKKZLQOJRPNP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CC2CC1(C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


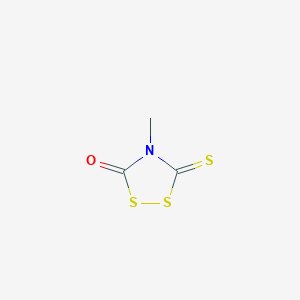
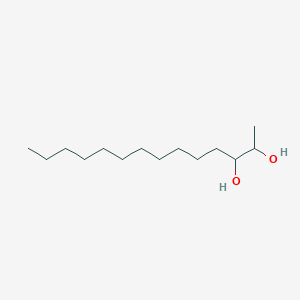
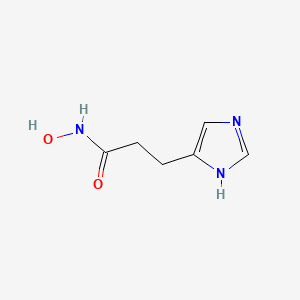
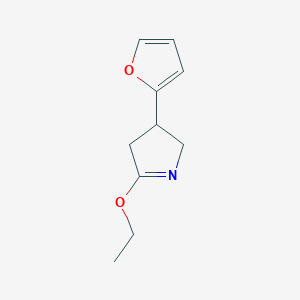
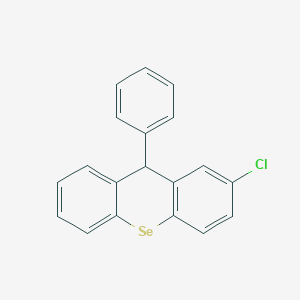
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
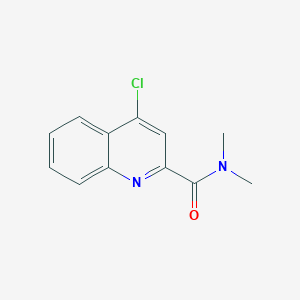
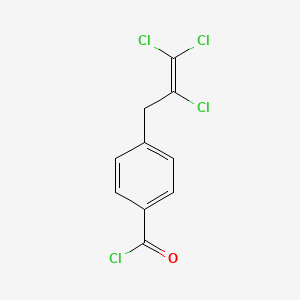
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
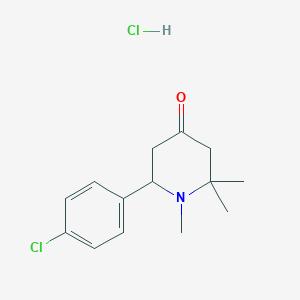
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)

